Glutamate-5-kinase-IN-2 Glutamate-5-kinase-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656603
InChI: InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H
SMILES:
Molecular Formula: C17H10ClFN2
Molecular Weight: 296.7 g/mol

Glutamate-5-kinase-IN-2

CAS No.:

Cat. No.: VC16656603

Molecular Formula: C17H10ClFN2

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

Glutamate-5-kinase-IN-2 -

Specification

Molecular Formula C17H10ClFN2
Molecular Weight 296.7 g/mol
IUPAC Name 4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline
Standard InChI InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H
Standard InChI Key NQFNESCJUPSDFG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl

Introduction

Molecular Characterization of Glutamate-5-kinase-IN-2

Chemical Identity and Structural Features

Glutamate-5-kinase-IN-2 possesses the molecular formula C17H10ClFN2\text{C}_{17}\text{H}_{10}\text{ClFN}_{2} and a molecular weight of 296.73 g/mol . The compound belongs to the 3H-pyrrolo[2,3-c]quinoline class, characterized by a fused tricyclic scaffold with chlorine and fluorine substituents enhancing target binding specificity. X-ray crystallographic studies of homologous G5K-inhibitor complexes suggest the chlorophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the fluorinated quinoline moiety interacts with conserved aspartate residues (D148, D150) involved in glutamate coordination .

Physicochemical Properties

The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) and lipophilicity (logP = 2.8), balancing membrane permeability with cytoplasmic target engagement. Thermal shift assays demonstrate a ΔT<sub>m</sub> of 4.7°C upon binding to E. coli G5K, indicating stable enzyme-inhibitor complex formation .

PropertyValue
Molecular FormulaC17H10ClFN2\text{C}_{17}\text{H}_{10}\text{ClFN}_{2}
Molecular Weight296.73 g/mol
logP2.8
Aqueous Solubility0.12 mg/mL
MIC (M. tuberculosis)4.2 µM

Table 1: Key physicochemical and biological properties of Glutamate-5-kinase-IN-2 .

Mechanism of Enzymatic Inhibition

Allosteric Modulation of G5K Conformation

Glutamate-5-kinase-IN-2 binds at the interface between the G5K N-terminal catalytic domain and C-terminal regulatory region, inducing a closed conformation that prevents substrate access . Mutational analysis of E. coli G5K reveals critical interactions:

  • K10A mutation: Reduces inhibitor binding affinity by 8-fold, confirming lysine's role in stabilizing the phosphorylated intermediate .

  • D150E mutation: Abolishes inhibition (IC<sub>50</sub> >100 µM), demonstrating aspartate's necessity for orienting catalytic residues .

  • T169V mutation: Increases I<sub>0.5</sub> from 33 µM to 112 µM, implicating threonine in ATP coordination .

The inhibitor increases the S<sub>0.5</sub> for glutamate from 10 mM to 42 mM in Leishmania donovani G5K, suggesting conserved binding mechanisms across prokaryotic and protozoan orthologs .

Kinetic Profile and Selectivity

Enzyme kinetics using purified M. tuberculosis G5K show mixed-type inhibition with respect to ATP (Ki=18.7±2.1 µMK_i = 18.7 \pm 2.1 \text{ µM}) and uncompetitive inhibition against glutamate (Ki=9.4±1.3 µMK_i' = 9.4 \pm 1.3 \text{ µM}) . Selectivity assays against human P5CS (bifunctional G5K-glutamate-5-semialdehyde dehydrogenase) reveal >100-fold specificity for bacterial targets (IC<sub>50</sub> = 4.1 µM vs. 420 µM) .

StrainMIC (µM)Fold Resistance
H37Rv (reference)4.21
MDR-TB (Isoniazid-R)5.11.2
XDR-TB (Bedaquiline-R)6.81.6

Table 2: Activity spectrum against tuberculosis strains .

Time-kill assays show concentration-dependent bactericidal effects, achieving 3-log CFU reduction within 72 hours at 4×MIC. Synergy studies reveal additive effects with bedaquiline (FICI = 0.62) and rifampicin (FICI = 0.58), suggesting compatibility with existing regimens .

Cell LineIC<sub>50</sub> (µM)Selectivity Index
HepG2 (hepatocytes)>100>23.8
HEK293 (kidney)87.420.8
THP-1 (macrophages)94.222.4

Table 3: Cytotoxicity profile in human cell lines .

Metabolic stability assays in human liver microsomes show moderate clearance (28 mL/min/kg) with primary oxidation via CYP3A4. Plasma protein binding ranges from 82-89% across species, suggesting adequate free fraction for target engagement .

Comparative Analysis of G5K Orthologs

Structural Conservation Across Species

Sequence alignment reveals 68% identity between M. tuberculosis and E. coli G5K catalytic domains, particularly in regions housing inhibitor contact residues:

OrganismCatalytic Domain IdentityKey Inhibitor Contact Residues
M. tuberculosis100%K12, D151, T170
E. coli68%K10, D150, T169
L. donovani42%K23, D162, T181

Table 4: Cross-species conservation of inhibitor-binding residues .

Kinetic Parameters of G5K Inhibition

Comparative enzymology illustrates Glutamate-5-kinase-IN-2's superior potency against bacterial vs. eukaryotic enzymes:

ParameterM. tuberculosis G5KHuman P5CS Kinase Domain
IC<sub>50</sub>4.1 µM420 µM
KiK_i (ATP)18.7 µM3100 µM
KiK_i' (glutamate)9.4 µM890 µM

Table 5: Selectivity profile across evolutionary lineages .

Therapeutic Implications and Development Challenges

Targeting Proline Auxotrophy in Mycobacteria

M. tuberculosis lacks proline transporters, making G5K inhibition bactericidal rather than bacteriostatic. Murine infection models show 1.8-log CFU reduction in lung burden after 28-day treatment (50 mg/kg BID), outperforming isoniazid (1.2-log reduction) . Resistance emergence frequency remains low (<10<sup>-9</sup>) due to target essentiality.

Overcoming Physiological Barriers

Despite promising in vitro activity, the compound exhibits moderate penetration into caseous granulomas (granuloma:plasma ratio = 0.3). Prodrug strategies employing esterification of the quinoline nitrogen improve bioavailability 3-fold in preclinical models .

Synthetic Routes and Scalability

  • Friedländer annulation to construct the pyrroloquinoline core

  • Suzuki-Miyaura coupling for chlorophenyl introduction

  • Final recrystallization from ethanol/water (82% purity upgrade)

Process optimization has reduced palladium catalyst loading from 5 mol% to 0.8 mol% without compromising yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator